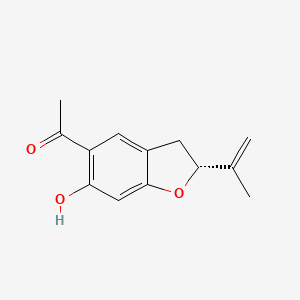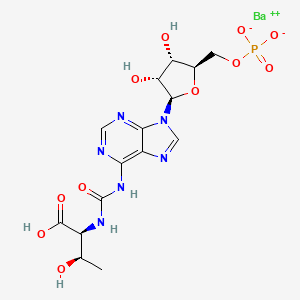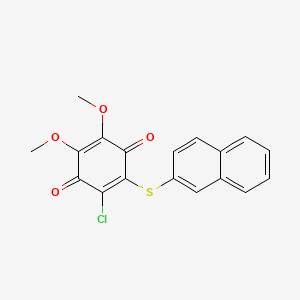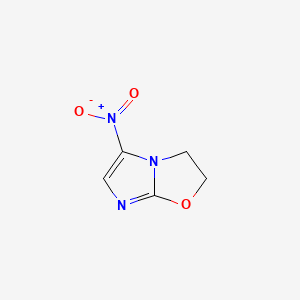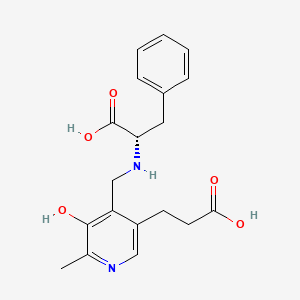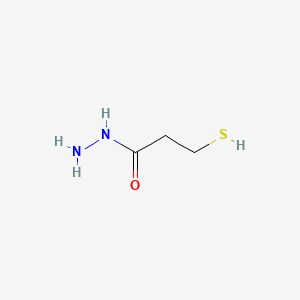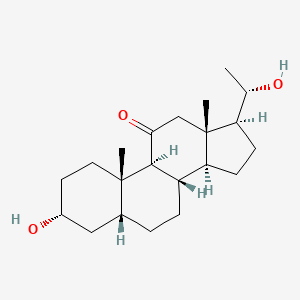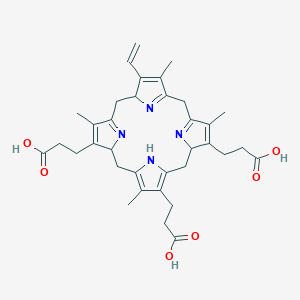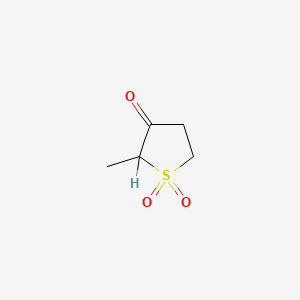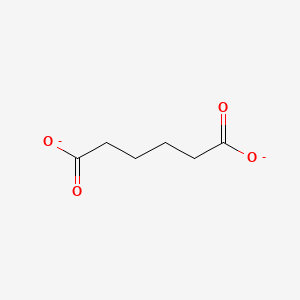
Adipate
説明
Adipate(2-) is a dicarboxylic acid dianion obtained by the deprotonation of both the carboxy groups of adipic acid. It has a role as a human xenobiotic metabolite. It is a conjugate base of an adipate(1-).
科学的研究の応用
Biological Production and Environmental Impact
Adipic acid, a significant component in producing nylon 6-6, thermoplastic polyurethane resins, adhesives, synthetic lubricants, and plasticizers, has traditionally been synthesized from petrochemical sources, primarily through the oxidation of KA oil (cyclohexanol and cyclohexanone) catalyzed by nitric acid. This chemical synthesis approach has been associated with the emission of greenhouse gases and significant environmental pollution. Consequently, there has been a growing research interest in developing more sustainable, renewable, and environmentally friendly methods for adipic acid production. Recent studies have focused on biological synthesis routes, leveraging metabolic engineering and synthetic biology advancements to enable the synthesis of adipic acid from renewable substrates. These innovative approaches aim to mitigate the environmental impact associated with traditional adipic acid production methods (Deng, Ma, & Mao, 2016).
Metabolic Engineering for Adipate Production
Metabolic engineering has played a crucial role in optimizing microbial strains for the efficient production of adipic acid. For example, the reverse adipate-degradation pathway (RADP) identified in Thermobifida fusca has been successfully reconstructed in Escherichia coli, leading to significant adipic acid production. The optimization of this pathway, including the overexpression of key enzymes and the elimination of competing metabolic pathways, has resulted in improved adipic acid yields. These advances demonstrate the potential of metabolic engineering to enhance the biotechnological production of adipic acid, offering a more sustainable alternative to traditional chemical synthesis methods (Zhao et al., 2018).
特性
CAS番号 |
764-65-8 |
|---|---|
製品名 |
Adipate |
分子式 |
C6H8O4-2 |
分子量 |
144.12 g/mol |
IUPAC名 |
hexanedioate |
InChI |
InChI=1S/C6H10O4/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H,7,8)(H,9,10)/p-2 |
InChIキー |
WNLRTRBMVRJNCN-UHFFFAOYSA-L |
SMILES |
C(CCC(=O)[O-])CC(=O)[O-] |
正規SMILES |
C(CCC(=O)[O-])CC(=O)[O-] |
その他のCAS番号 |
764-65-8 |
同義語 |
adipate adipic acid adipic acid, calcium salt adipic acid, Cu salt adipic acid, Cu(+2) salt adipic acid, Cu(+2) salt (1:1) adipic acid, diammonium salt adipic acid, disodium salt adipic acid, Mg salt (1:1) adipic acid, monoammonium salt adipic acid, nickel salt adipic acid, potassium salt adipic acid, sodium salt ammonium adipate diammonium adipate hexanedioic acid magnesium adipate sodium adipate |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

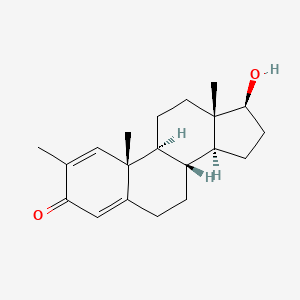
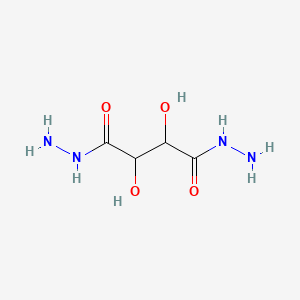
![N-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yloxy)acetamide](/img/structure/B1204109.png)
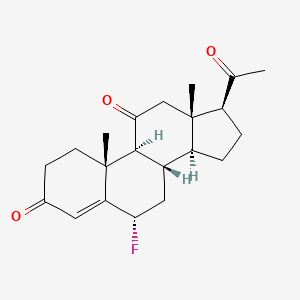
![3-[[3-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-2-hydroxypropyl]amino]-N-[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]propanamide;methanesulfonic acid](/img/structure/B1204111.png)
